molecular formula C7H7NO2 B1584828 N-Allylmaleimide CAS No. 2973-17-3

N-Allylmaleimide

Cat. No. B1584828
CAS RN: 2973-17-3
M. Wt: 137.14 g/mol
InChI Key: PSFDAYXWBWRTSM-UHFFFAOYSA-N
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Description

N-Allylmaleimide is a compound with biomedical research applications. It has shown inhibitory prowess for the growth of select cancer cells and potential neuroprotective attributes, making it a promising candidate for neurodegenerative disease treatment . It is believed to exert its effects via hindrance of protein-protein associations .


Synthesis Analysis

N-Allylmaleimide can be synthesized via bulk radical copolymerization in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C . The kinetic laws of reaction have been studied, and the relative activities of monomers have been determined .


Molecular Structure Analysis

N-Allylmaleimide has a molecular formula of C7H7NO2 and an average mass of 137.136 Da . It is a compound containing a 2,5-pyrroledione moiety .


Chemical Reactions Analysis

N-Allylmaleimide can form copolymers via Diels–Alder reactions . It has been shown that random copolymers are formed, and the copolymerization in methanol shows a high tendency toward alternation of monomer units .


Physical And Chemical Properties Analysis

N-Allylmaleimide has a boiling point of 228.7±19.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .

Scientific Research Applications

Summary of the Application

N-substituted maleimides, including N-Allylmaleimide, are used in the synthesis of conjugated polymers. These polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .

Methods of Application or Experimental Procedures

The coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) were carried out using palladium or nickel catalysts. The number-average molecular weights of poly(RMI-alt-Ph) obtained by Suzuki–Miyaura cross-coupling polymerizations of DBrRMI with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid were determined by gel permeation chromatographic analyses .

Results or Outcomes

The copolymers exhibited a higher thermal stability than the monomer and poly(RMI-alt-Ph). They showed strong photoluminescence from yellow to light blue colors in tetrahydrofuran .

2. Synthesis and Thermal Properties of N-Allylmaleimide-Based Copolymers

Summary of the Application

N-Allylmaleimide is used in the synthesis of new thermally curable copolymers with N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride .

Methods of Application or Experimental Procedures

The copolymers have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .

Results or Outcomes

It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .

3. Bioconjugation with Cancer-Targeting c-RGD Peptides

Summary of the Application

N-Aryl maleimides, including N-Allylmaleimide, are used for bioconjugation with cancer-targeting c-RGD peptides. These peptides are used in cancer research for targeted drug delivery .

Methods of Application or Experimental Procedures

The SF5-bearing prosthetic groups were utilized for bioconjugation with cancer-targeting c-RGD peptides. N-Aryl maleimides reacted extremely efficiently with the model amino acid N-acetyl-L-cysteine .

Results or Outcomes

The subsequent conjugates were obtained as regio-isomeric mixtures of the corresponding thio-succinamic acids in yields of 80–96%. The intermediate SF5–thio-succinimide conjugate occurred instantaneously, an advantageous quality in minimizing undesirable thiol exchange reactions with non-targeted cysteine residues .

4. Synthesis of New Thermally Curable Copolymers

Summary of the Application

N-Allylmaleimide is used in the synthesis of new thermally curable copolymers with N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride .

Methods of Application or Experimental Procedures

The copolymers have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .

Results or Outcomes

It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .

5. Sequence-Controlled Radical Copolymerization

Summary of the Application

N-Allylmaleimide is used in the sequence-controlled radical copolymerization to fabricate thermosetting maleimide polymers with excellent thermal and optical properties .

Methods of Application or Experimental Procedures

The sequence-controlled radical copolymerization of N-Allylmaleimide and N-(2-ethylhexyl)maleimide with diisobutylene was carried out, followed by postpolymerization reactions .

Results or Outcomes

The resulting thermosetting maleimide polymers exhibited excellent thermal and optical properties .

6. Synthesis of Thermally Curable Copolymers

Summary of the Application

N-Allylmaleimide is used in the synthesis of new thermally curable copolymers with N-vinylpyrrolidone and 2,2-diallyl1,1,3,3-tetraethylguanidinium chloride .

Methods of Application or Experimental Procedures

The copolymers have been obtained via bulk radical copolymerization as well as in methanol and dimethylsulfoxide solutions in the presence of AIBN at 70–90°C .

Results or Outcomes

It has been found that heating in the absence of the catalyst results in a network polymer owing to the interaction of allyl groups of N-Allylmaleimide .

Safety And Hazards

When handling N-Allylmaleimide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

1-prop-2-enylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-2-5-8-6(9)3-4-7(8)10/h2-4H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFDAYXWBWRTSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183885
Record name Maleimide, N-allyl-
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylmaleimide

CAS RN

2973-17-3, 31940-21-3
Record name N-Allylmaleimide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyl-1H-pyrrole-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Allylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177880
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Record name NSC175866
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175866
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-allyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYL-1H-PYRROLE-2,5-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MOY8PV1214
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Synthesis routes and methods

Procedure details

A mixture of 25 g of a commercial styrene/maleic anhydride copolymer (1/1 molar ratio, Mn 1600) and 250 mL of glacial acetic acid was stirred under nitrogen while 7.1 g of allylamine was added dropwise over a period of 10 min. The mixture was then heated at 114° for 2 hours. The clear solution was cooled, treated with 0.125 g of 2,6-di-tert-butyl-4-methylphenol, and added with stirring to about 2500 mL of water. The precipitated polymer was filtered, washed, re-dissolved in about 700 mL of acetone and again precipitated in excess water acidified with 10 mL of concentrated hydrochloric acid/liter. The resultant polymer was dried to constant weight under vacuum. The N-allylmaleimide copolymer was obtained as a white powder; weight 25.4 g. The infrared spectrum showed imide absorption at 1705 cm-1 and 1775 cm-1, and essentially no anhydride or amide absorption was seen. The nmr spectrum was also consistent with the styrene/N-allylmaleimide structure. The nitrogen analysis and nmr spectrum indicated about 75% conversion of anhydride groups to N-allylmaleimide groups, and complete hydrolysis was indicated for the remainder of the anhydride units. Found, N 4.38%.
[Compound]
Name
styrene/maleic anhydride copolymer
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
0.125 g
Type
reactant
Reaction Step Three
Name
Quantity
2500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
67
Citations
MN Gorbunova, TG Tiunova - Polymer Science Series B, 2015 - Springer
… Copoly mers of N allylmaleimide with vinylbenzene, vinyl … For example, a thermally cur able N allylmaleimide and … the radi cal copolymerization of N allylmaleimide (AMI) with N …
Number of citations: 8 link.springer.com
ZMO Rzaev, UU Salamova… - … Chemistry and Physics, 1997 - Wiley Online Library
… N-allylmaleimide and its alternating copolymerization with substituted styrenes or vinyl ethers also have been reported4,’)). However, the mechanism of radical homoand …
Number of citations: 11 onlinelibrary.wiley.com
Y Kurasaki, Y Suzuki… - Journal of Polymer Science, 2020 - Wiley Online Library
… We carried out the thermal curing of the copolymers of N-allylmaleimide (AMI) and 2-ethylhexyl acrylate (2EHA) using 1,3,4,6-tetra(2-mercaproethyl)glycoluril (G1), 1,3,4,6-tetra(3-…
Number of citations: 4 onlinelibrary.wiley.com
R Oban, K Matsukawa… - Journal of Polymer …, 2018 - Wiley Online Library
A thermally stable and transparent copolymer (PAED) composed of N‐allylmaleimide, N‐(2‐ethylhexyl)maleimide, and diisobutylene as the repeating units was produced by radical …
Number of citations: 22 onlinelibrary.wiley.com
M Gorbunova, T Oshchepkova, T Istomina… - Polymer Degradation …, 2022 - Elsevier
… In this work, we studied the radical copolymerization of maleimide and N-allylmaleimide with methylmethacrylate and allylmethacrylate. The copolymers obtained were investigated by …
Number of citations: 3 www.sciencedirect.com
K Takeda, A Matsumoto - Macromolecular Chemistry and …, 2010 - Wiley Online Library
… In the present study, we synthesized an alternating copolymer of N-allylmaleimide (AMI) and IB [poly(AMI-alt-IB)] as a new class of thermosetting polymers with excellent transparency …
Number of citations: 25 onlinelibrary.wiley.com
H Yamamoto, H Okamura, K Matsukawa… - Journal of …, 2014 - jstage.jst.go.jp
… We fabricated thermosetting maleimide polymers with excellent thermal and optical properties by the sequence-controlled radical copolymerization of N-allylmaleimide (AMI) and N-(2-…
Number of citations: 6 www.jstage.jst.go.jp
LV Medyakova, EA Ibadov - PROCESSES OF PETROCHEMISTRY AND …, 2014 - ppor.az
The copolymers of allyl (meth) acrylates with N-phenylmaleimide have been synthesized by a method of radical copolymerization in solution from reaction mixtures of various …
Number of citations: 2 ppor.az
TM Pyriadi, H Kaleefa - Journal of Polymer Science: Polymer …, 1984 - Wiley Online Library
… These molecules were expected to polymerize better than N-allylmaleimide or N-allylcitraconimide because of a better chance for pi-pi overlap. …
Number of citations: 7 onlinelibrary.wiley.com
SR Turner, CC Anderson… - Journal of Polymer …, 1989 - Wiley Online Library
… The homopolymerization of N-allylmaleimide has been reported to yield a polymer … weights via the alternating copolymerization of N-allylmaleimide (I) with substituted styrenes or vinyl …
Number of citations: 16 onlinelibrary.wiley.com

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